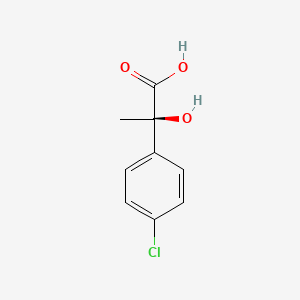
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is an organic compound with the molecular formula C9H9ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of 4-chlorophenylpyruvic acid using a chiral catalyst. This reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid often involves large-scale asymmetric synthesis. This process may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and optimized reaction conditions ensures the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylpyruvic acid or 4-chlorobenzaldehyde.
Reduction: Formation of 4-chlorophenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents with specific chiral properties.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic Acid: This compound shares a similar structure but has a hydroxyl group instead of a chlorine atom.
4-Hydroxycoumarin: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
®-2-(4-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its chiral nature and the presence of a chlorine atom. This combination of features makes it distinct from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
CUDDZZCNPJYPBF-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Cl)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)
![Methyl 2-[3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B11725778.png)
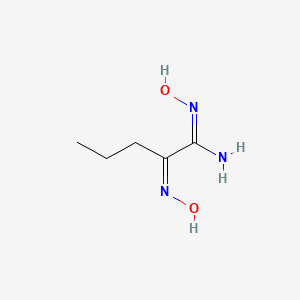
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
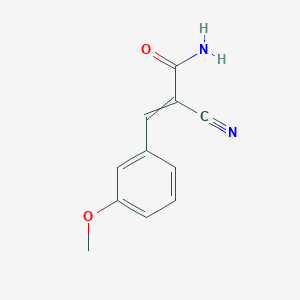
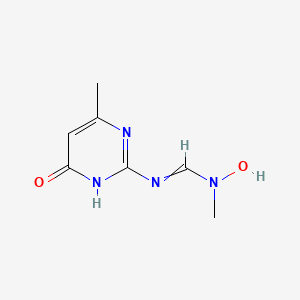
![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)
![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
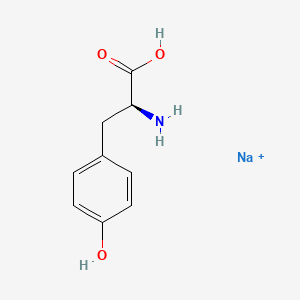
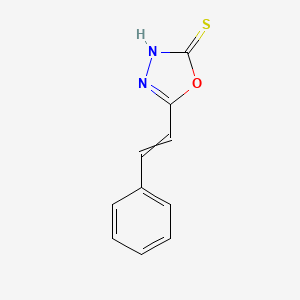
carbonyl}carbamate](/img/structure/B11725894.png)
